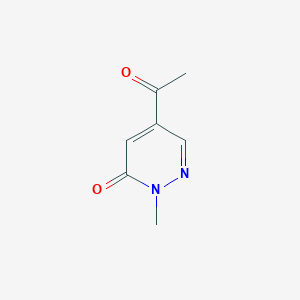

5-acetyl-2-methylpyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

CAS No. |

825634-02-4 |

|---|---|

Molecular Formula |

C7H8N2O2 |

Molecular Weight |

152.15 g/mol |

IUPAC Name |

5-acetyl-2-methylpyridazin-3-one |

InChI |

InChI=1S/C7H8N2O2/c1-5(10)6-3-7(11)9(2)8-4-6/h3-4H,1-2H3 |

InChI Key |

WSDNGZPMGWPEQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=O)N(N=C1)C |

Origin of Product |

United States |

Synthetic Methodologies for 5 Acetyl 2 Methylpyridazin 3 2h One

Retrosynthetic Analysis of the 5-Acetyl-2-methylpyridazin-3(2H)-one Core

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comicj-e.org This process involves breaking bonds (disconnections) to reveal precursor molecules, or synthons, which correspond to viable reagents. amazonaws.com

For this compound, the primary disconnections focus on the formation of the pyridazinone ring. A logical approach involves disconnecting the C-N and N-N bonds of the hydrazide moiety.

Disconnection 1 (C4-C5 and N1-N2): The most common and effective strategy for forming the pyridazinone ring is the condensation of a 1,4-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. sphinxsai.com This leads to a disconnection across the N1-N2 and C4-C5 bonds. This strategy identifies methylhydrazine and a 1,4-dicarbonyl precursor containing the requisite acetyl group as the key starting materials.

Disconnection 2 (Functional Group Interconversion): An alternative strategy involves a functional group interconversion (FGI). One could retrosynthetically convert the acetyl group into a more synthetically accessible group, such as a carboxyl or cyano group. This precursor could then be subjected to the primary ring-forming disconnection. This approach allows for the introduction of the acetyl group late in the synthesis, potentially avoiding complications with reactive carbonyl groups during ring formation.

This analysis suggests that the most direct synthetic routes would involve the cyclization of an appropriately substituted γ-keto acid or ester with methylhydrazine.

| Target Molecule | Key Disconnection | Precursors (Synthons) | Potential Starting Materials |

| This compound | Ring formation (condensation) | Methylhydrazine + 1,4-dicarbonyl synthon | Methylhydrazine, 2-acetyl-4-oxopentanoic acid (or its ester) |

| This compound | Functional Group Interconversion (FGI) & Ring Formation | Methylhydrazine + 1,4-dicarbonyl synthon with a masked acetyl group | Methylhydrazine, 2-cyano-4-oxopentanoic acid |

Classical Synthetic Routes to Pyridazinones Relevant to this compound

Classical methods for synthesizing the pyridazinone core are well-established and generally rely on condensation or cycloaddition reactions to form the heterocyclic ring.

The most prevalent method for constructing the pyridazinone ring system is the condensation reaction between a γ-keto acid or a related 1,4-dicarbonyl compound and hydrazine or its substituted derivatives. sphinxsai.com This approach is highly versatile and can be adapted to produce a wide array of substituted pyridazinones.

In the context of this compound, the synthesis would involve the reaction of a precursor like 2-acetyl-4-oxopentanoic acid with methylhydrazine. The reaction proceeds through the initial formation of a hydrazone at one of the carbonyl positions, followed by an intramolecular cyclization and dehydration to yield the stable pyridazinone ring. The choice of reaction conditions, such as solvent and temperature, can influence the regioselectivity of the initial condensation, which is a critical consideration when using unsymmetrical dicarbonyl compounds and substituted hydrazines.

Cycloaddition reactions offer another powerful route to the pyridazine (B1198779) core. A notable example is the [4+2] cycloaddition (Diels-Alder reaction) between a 1,2,4,5-tetrazine (B1199680) and an alkene or alkyne, which results in the formation of a dihydropyridazine (B8628806) that can be subsequently oxidized to the pyridazine. sphinxsai.com While this is a general strategy for pyridazines, its application to the specific substitution pattern of this compound would require carefully chosen and potentially complex starting materials.

Another relevant method is the 1,3-dipolar cycloaddition of in-situ generated diarylnitrilimines with certain alkenes, which has been used to prepare specific pyridazinone derivatives. sphinxsai.com

Direct Synthesis of this compound

Direct synthesis aims to construct the target molecule through either a highly efficient one-pot process or a structured multi-step sequence from readily available precursors.

One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, are highly desirable for their efficiency and reduced waste. tue.nlekb.eg For substituted pyridazinones, one-pot, multi-component reactions have been developed. A plausible one-pot strategy for this compound could involve the reaction of three components: a β-keto ester, an aldehyde, and methylhydrazine, under conditions that promote a cascade of condensation and cyclization reactions.

For instance, a reaction analogous to the synthesis of other pyridazinones could involve condensing an active methylene (B1212753) compound with a hydrazone precursor in a single pot. mdpi.com The reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds like various acetylacetonitriles in acetic anhydride (B1165640) has been shown to produce 6-acetyl-3-oxopyridazine derivatives in excellent yields. mdpi.comnih.gov Adapting this for the target compound would require substituting the arylhydrazine with methylhydrazine and selecting appropriate starting materials to achieve the desired C5 acetylation.

| Strategy Type | Reactants | Key Transformations | Potential Advantages |

| One-Pot, Three-Component | β-keto ester, Aldehyde, Methylhydrazine | Knoevenagel condensation, Michael addition, Cyclization, Dehydration | High step economy, reduced purification steps |

| One-Pot Condensation | Hydrazone of a 1,2-dicarbonyl, Active methylene compound | Condensation, Intramolecular cyclization | High yield, direct formation of substituted ring |

A multi-step synthesis provides greater control over the introduction of specific functional groups. A common strategy involves the initial synthesis of a pyridazinone core, followed by functionalization.

One potential route begins with mucochloric acid, which can react with methylhydrazine to form 4,5-dichloro-2-methylpyridazin-3(2H)-one. cbijournal.com This dichlorinated intermediate is a versatile platform for introducing various substituents. The acetyl group could then be installed at the C5 position through a nucleophilic substitution or a metal-catalyzed cross-coupling reaction. For example, a Negishi or Stille coupling reaction with an appropriate acetyl-containing organometallic reagent could be employed to replace the chlorine atom with an acetyl group.

Functional Group Introduction and Modification Strategies

The assembly of this compound requires the specific placement of an acetyl group at the C5 position and a methyl group at the N2 position of the pyridazinone ring. The sequence of these installations can vary, either by starting with a pre-methylated pyridazinone ring and adding the acetyl group, or by acetylating the pyridazinone core first, followed by N-methylation.

Acetyl Group Installation at the C5 Position

The introduction of an acetyl group onto an aromatic or heteroaromatic ring is commonly achieved through Friedel-Crafts acylation or related reactions. For the synthesis of this compound, this would typically involve the reaction of a 2-methylpyridazin-3(2H)-one precursor with an acetylating agent.

Key reagents for this transformation include:

Acetylating Agents: Acetyl chloride or acetic anhydride are commonly used to provide the acetyl group.

Catalysts: A Lewis acid, such as aluminum chloride (AlCl₃), is typically required to activate the acetylating agent and facilitate the electrophilic aromatic substitution onto the pyridazinone ring.

The reaction mechanism proceeds through the formation of an acylium ion, which then attacks the electron-rich C5 position of the pyridazinone ring. The choice of solvent is critical, with non-polar, aprotic solvents like dichloromethane (B109758) or nitrobenzene (B124822) often being employed. The reaction temperature must be carefully controlled to prevent side reactions. Reductive cleavage methods have also been used to generate 4-amino-5-acetyl derivatives in the synthesis of similar pyridazinone structures. core.ac.uk

Methylation at the N2 Position

N-alkylation is a fundamental strategy for introducing the methyl group at the N2 position of the pyridazinone ring. This is typically accomplished by treating a 5-acetylpyridazin-3(2H)-one precursor with a methylating agent in the presence of a base. nih.gov

Commonly used reagents for N-methylation include:

Methylating Agents: Methyl iodide or dimethyl sulfate (B86663) (DMS) are effective reagents for transferring a methyl group. nih.gov

Bases: A base such as potassium carbonate, sodium hydride, or an organic base like triethylamine (B128534) is used to deprotonate the nitrogen atom, making it more nucleophilic for the subsequent attack on the methylating agent.

Solvents: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often used to facilitate this type of reaction. core.ac.uk

The reaction involves the nucleophilic substitution of the pyridazinone nitrogen anion on the methylating agent. The conditions, such as temperature and reaction time, are optimized to ensure complete methylation and minimize potential O-methylation side products.

Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry emphasizes the use of environmentally benign methods. For pyridazinone synthesis, several green chemistry principles can be applied to reduce waste, avoid hazardous substances, and improve energy efficiency. ekb.egrasayanjournal.co.in

Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives is a key focus. Polyethylene (B3416737) glycol (PEG-400) has been successfully used as a recyclable and effective solvent for the synthesis of pyridazinone derivatives. researchgate.net Water is another prime candidate, being non-toxic and readily available, though its use can be challenging due to the poor solubility of many organic reactants. mdpi.com

Catalysis: The use of reusable catalysts, such as solid acid catalysts, can replace corrosive and difficult-to-handle Lewis acids like AlCl₃ in acylation reactions. Metal-free protocols are also being developed as sustainable alternatives to metal-catalyzed methods. organic-chemistry.orgorganic-chemistry.org

Energy Efficiency: Microwave-assisted synthesis and mechanochemistry (grinding) are energy-efficient techniques that can significantly shorten reaction times and often lead to higher yields with cleaner product profiles compared to conventional heating. ekb.egnih.gov These methods reduce the need for solvents and align with the principles of waste reduction. nih.gov One-pot reactions, where multiple synthetic steps are carried out in the same reactor, also contribute to a greener process by minimizing purification steps and solvent usage. nih.gov

Optimization of Reaction Conditions and Yields

To maximize the efficiency of the synthesis of this compound, systematic optimization of reaction parameters is crucial. This involves studying the effects of catalysts, solvents, temperature, and pressure on the reaction outcome.

Catalyst Systems and Solvents

The choice of catalyst and solvent system is paramount for achieving high yields and selectivity. For instance, in acylation reactions, the activity of the Lewis acid catalyst can be modulated by the solvent. In N-alkylation reactions, the combination of the base and solvent affects the reaction rate and the potential for side reactions.

Below is a table illustrating how different solvent and catalyst combinations can influence the yield in representative pyridazinone syntheses.

| Reaction Type | Catalyst | Solvent | Yield (%) |

| Acylation | AlCl₃ | Dichloromethane | Moderate-High |

| Acylation | [bmim]Br/AlCl₃ | Ionic Liquid | High |

| N-Methylation | K₂CO₃ | DMF | High |

| N-Methylation | NaH | THF | High |

| Condensation | KOH | PEG-400 | ~90% |

Data is representative of typical pyridazinone syntheses and may vary for the specific target compound.

Temperature and Pressure Effects

Temperature is a critical parameter that influences reaction kinetics. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts. Optimization studies have shown that controlling the temperature is essential for selectivity. organic-chemistry.org For many pyridazinone synthesis steps, reactions are run at temperatures ranging from room temperature to reflux, depending on the specific transformation. nih.govcbijournal.com

Pressure is less commonly a variable in standard pyridazinone synthesis but can be employed in specific reactions, such as those involving gaseous reagents or when trying to influence equilibrium. High-pressure reactors, for example, have been used in the synthesis of certain thiazolopyridazines. liberty.edu The optimization of both temperature and pressure is key to achieving a robust and high-yielding synthetic process.

Chemical Reactivity and Mechanistic Investigations of 5 Acetyl 2 Methylpyridazin 3 2h One

Electrophilic Aromatic Substitution Reactions of the Pyridazinone Ring

The pyridazinone ring system is generally considered to be electron-deficient due to the presence of two adjacent nitrogen atoms, which exert an electron-withdrawing inductive effect. This deactivation makes the ring system significantly less susceptible to electrophilic aromatic substitution (EAS) reactions compared to electron-rich aromatic and heteroaromatic compounds. Classical EAS reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation typically require harsh conditions and often result in low yields or fail to proceed altogether.

For instance, the Vilsmeier-Haack reaction, a common method for the formylation of electron-rich arenes, is generally not effective for such electron-poor systems. wikipedia.orgorganic-chemistry.org Similarly, nitration and halogenation of the pyridazinone core are challenging. While there are reports on the halogenation of certain pyridazinone derivatives, these often occur under specific conditions and may be facilitated by activating groups or proceed via alternative mechanisms. nih.govresearchgate.net For 5-acetyl-2-methylpyridazin-3(2H)-one, the acetyl group, being an electron-withdrawing group, further deactivates the ring, making electrophilic attack even less favorable. Consequently, there is a lack of documented successful electrophilic aromatic substitution reactions directly on the pyridazinone ring of this specific compound in the scientific literature.

Nucleophilic Addition and Substitution Reactions

In contrast to its inertness towards electrophiles, the electron-deficient pyridazinone ring is activated towards nucleophilic attack. Nucleophilic addition and substitution reactions are therefore more common for this class of compounds. The feasibility of these reactions is significantly enhanced by the presence of a good leaving group on the ring.

While this compound itself does not possess an inherent leaving group at the ring carbons, studies on halo-substituted pyridazinones provide valuable insights into the ring's reactivity. For example, chloro- and bromopyridazinones readily undergo nucleophilic substitution with a variety of nucleophiles, including amines, alkoxides, and thiolates. scispace.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have also been successfully employed to introduce aryl and other substituents onto the pyridazinone core, starting from the corresponding halopyridazinones. mdpi.comresearchgate.net These reactions underscore the susceptibility of the pyridazinone ring to reactions involving nucleophilic species, suggesting that if a suitable derivative of this compound bearing a leaving group were available, it would likely undergo similar transformations.

Reactions Involving the Acetyl Moiety

The acetyl group at the C5 position is a key site of reactivity in this compound, offering avenues for a variety of chemical modifications through reactions involving its carbonyl group and acidic alpha-protons.

The carbonyl group of the acetyl moiety exhibits typical reactivity towards nucleophiles. It can participate in condensation reactions such as the Knoevenagel and Wittig reactions to form new carbon-carbon bonds.

The Knoevenagel condensation involves the reaction of the acetyl carbonyl with active methylene (B1212753) compounds in the presence of a basic catalyst. mdpi.comnih.govnih.gov While no specific examples with this compound are documented, it is expected to react with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to yield the corresponding unsaturated products.

The Wittig reaction provides a versatile method for the conversion of the acetyl group into an alkene. masterorganicchemistry.comwikipedia.orglibretexts.orglibretexts.orgorganic-chemistry.org The reaction of this compound with a phosphorus ylide (Wittig reagent) would lead to the formation of a substituted alkene at the C5 position. The nature of the resulting alkene (Z or E isomer) would depend on the stability of the ylide used.

A summary of expected products from these reactions is presented in the table below.

| Reaction | Reagent | Expected Product Structure |

| Knoevenagel | Malononitrile | |

| Wittig | Methylenetriphenylphosphorane |

The protons on the methyl group of the acetyl moiety are acidic due to the electron-withdrawing effect of the adjacent carbonyl group and the pyridazinone ring. This acidity allows for the formation of an enolate anion in the presence of a suitable base. researchgate.net The resulting enolate is a potent nucleophile and can participate in various reactions, including alkylation, acylation, and condensation reactions.

For instance, the enolate can be alkylated with alkyl halides to introduce new alkyl chains at the alpha-position. It can also undergo aldol-type condensation reactions with other carbonyl compounds. This reactivity provides a powerful tool for the elaboration of the side chain at the C5 position of the pyridazinone ring.

Reactivity of the N-Methyl Group

The N-methyl group at the N2 position of the pyridazinone ring can also be a site of chemical transformation, primarily through oxidation or demethylation reactions.

Oxidation of the N-methyl group is a potential pathway, although it can be challenging to achieve selectively. Strong oxidizing agents may lead to the degradation of the heterocyclic ring. However, specific reagents are known to oxidize methyl groups on nitrogen-containing heterocycles. Another possibility is the formation of an N-oxide at one of the ring nitrogen atoms. Pyridazine (B1198779) N-oxides have been synthesized and their reactivity studied, including their use as photoactivatable sources of atomic oxygen. nih.govnih.govrsc.orggoogle.com

N-demethylation, the removal of the methyl group, is another possible transformation. This can be achieved under various conditions, often involving strong acids or specific demethylating agents. The resulting N-unsubstituted pyridazinone could then be available for further functionalization at the nitrogen atom.

Oxidation and Reduction Pathways

This compound can undergo oxidation and reduction at different sites, depending on the reagents and reaction conditions.

Oxidation: As mentioned in the previous section, oxidation can occur at the N-methyl group or the ring nitrogen atoms to form N-oxides. nih.govnih.govrsc.orggoogle.com The pyridazinone ring itself is relatively stable to oxidation due to its electron-deficient nature. The acetyl group is also generally resistant to oxidation under mild conditions.

Reduction: Reduction of this compound can be directed towards either the acetyl group or the pyridazinone ring.

Reduction of the Acetyl Group: The carbonyl of the acetyl group can be selectively reduced to a secondary alcohol using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). libretexts.orglibretexts.org More vigorous reducing agents like lithium aluminum hydride (LiAlH₄) would also effect this transformation. chadsprep.comsaskoer.cauop.edu.pk

Reduction of the Pyridazinone Ring: The pyridazinone ring can be reduced under catalytic hydrogenation conditions, for example, using hydrogen gas with a platinum or palladium catalyst. This would lead to the saturation of the ring, forming a dihydropyridazinone or a fully saturated hexahydropyridazinone derivative. The specific product would depend on the reaction conditions, including the catalyst, pressure, and temperature.

The selective reduction of either the acetyl group or the pyridazinone ring allows for the synthesis of a variety of new derivatives with different functional group arrangements.

A summary of the potential reduction products is provided in the table below.

| Reagent | Target Functional Group | Product Structure |

| Sodium Borohydride | Acetyl Carbonyl | |

| Catalytic Hydrogenation | Pyridazinone Ring |

Ring-Opening and Ring-Closing Reactions

While the pyridazinone ring is generally stable, certain conditions can promote ring-opening or ring-closing reactions, particularly with appropriately substituted derivatives. For this compound, the presence of the acetyl group at the C5 position introduces an electrophilic center that can influence the ring's stability and reactivity.

Ring-Opening Reactions:

Hydrolytic cleavage of the pyridazinone ring can occur under harsh acidic or basic conditions. Under strong basic conditions, nucleophilic attack by a hydroxide (B78521) ion could potentially occur at the C6 or C4 positions, facilitated by the electron-withdrawing nature of the acetyl group. However, the most likely pathway for ring opening would involve the cleavage of the amide bond (N2-C3). This process would lead to the formation of a γ-keto acid derivative.

A hypothetical pathway for the base-catalyzed ring opening is initiated by the attack of a hydroxide ion on the C3 carbonyl carbon, followed by the cleavage of the N2-C3 bond. The resulting intermediate would then be protonated to yield an open-chain carboxylic acid.

Ring-Closing Reactions:

Ring-closing reactions to form fused heterocyclic systems are a common feature of pyridazinone chemistry. The acetyl group in this compound provides a reactive handle for such transformations. For instance, condensation of the acetyl group with a binucleophile, such as hydrazine (B178648) or hydroxylamine, could lead to the formation of a new fused ring system, such as a pyrazole (B372694) or isoxazole (B147169) fused to the pyridazinone core.

A plausible reaction scheme involves the initial formation of a hydrazone or oxime at the acetyl group, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic product. The regioselectivity of the cyclization would be influenced by the reaction conditions and the nature of the binucleophile.

Table 1: Hypothetical Ring-Closing Reactions of this compound

| Reagent | Product Type | Reaction Conditions |

| Hydrazine hydrate (B1144303) | Pyrazolo[3,4-d]pyridazinone | Acid or base catalysis, reflux |

| Hydroxylamine hydrochloride | Isoxazolo[4,5-d]pyridazinone | Base catalysis, reflux |

| Phenylhydrazine | N-Phenylpyrazolo[3,4-d]pyridazinone | Acid catalysis, reflux |

Tautomeric Equilibria and Interconversion Mechanisms

Tautomerism is a key feature of pyridazinone chemistry, and this compound can exhibit multiple tautomeric forms. The two primary types of tautomerism to consider are the lactam-lactim tautomerism of the pyridazinone ring and the keto-enol tautomerism of the acetyl substituent.

Lactam-Lactim Tautomerism:

The pyridazinone ring itself can exist in equilibrium between the lactam (keto) form and the lactim (enol) form. For 2-substituted pyridazin-3(2H)-ones, this equilibrium is heavily shifted towards the lactam form due to the greater stability of the amide functionality. researchgate.net The N-methylation in this compound further stabilizes the lactam tautomer.

Keto-Enol Tautomerism:

The acetyl group at the C5 position can undergo keto-enol tautomerization. This results in an equilibrium between the acetyl form and the corresponding enol form, a vinyl alcohol. The position of this equilibrium is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. In polar solvents, the keto form is generally favored, while in nonpolar solvents, the enol form can be stabilized by the formation of an intramolecular hydrogen bond with the adjacent ring nitrogen (N1) or the carbonyl oxygen at C3.

The interconversion between the keto and enol tautomers can be catalyzed by either acid or base. The mechanism involves the protonation or deprotonation of the α-carbon to the acetyl group, followed by proton transfer.

Computational studies on analogous β-dicarbonyl systems have provided insights into the relative stabilities of keto and enol tautomers. katwacollegejournal.com Although specific data for this compound is not available, by analogy, the enol form could be significantly populated, especially in the gas phase or non-polar solvents.

Table 2: Potential Tautomeric Forms of this compound

| Tautomer Name | Structural Feature | Expected Stability |

| Lactam-Keto | Amide and ketone | Predominant form |

| Lactam-Enol | Amide and enol | Potentially significant in non-polar media |

| Lactim-Keto | Imidic acid and ketone | Less stable |

| Lactim-Enol | Imidic acid and enol | Least stable |

Radical Reactions and Pathways

The involvement of pyridazinone derivatives in radical reactions is less commonly reported compared to their ionic chemistry. However, under specific conditions, such as the presence of radical initiators or photochemical activation, this compound could potentially undergo radical-mediated transformations.

Possible radical pathways could involve:

Hydrogen Abstraction: A radical species could abstract a hydrogen atom from the methyl group of the acetyl moiety or the N-methyl group, generating a carbon-centered radical. The stability of the resulting radical would influence the likelihood of this pathway.

Addition of Radicals: The pyridazinone ring, particularly the C4-C5 double bond, could be susceptible to the addition of radical species. The acetyl group, being electron-withdrawing, would influence the regioselectivity of such an addition.

Electron Transfer Reactions: The compound could participate in single-electron transfer (SET) processes, either acting as an electron donor or acceptor, depending on the reaction partner and conditions. This would lead to the formation of a radical cation or a radical anion, which could then undergo further reactions.

The investigation of such radical reactions would require specialized techniques like electron paramagnetic resonance (EPR) spectroscopy to detect and characterize the transient radical intermediates.

Investigation of Reaction Mechanisms through Kinetic and Spectroscopic Studies

Elucidating the mechanisms of the reactions involving this compound necessitates a combination of kinetic and spectroscopic studies.

Kinetic Studies:

Kinetic experiments can provide valuable information about the rate of a reaction and its dependence on the concentration of reactants, catalysts, and temperature. For instance, by monitoring the rate of a ring-closing reaction under different conditions, the order of the reaction and the activation energy can be determined, providing insights into the rate-determining step of the mechanism.

A hypothetical kinetic study on the base-catalyzed cyclization of this compound with hydrazine could involve monitoring the disappearance of the starting material or the appearance of the product over time using techniques like UV-Vis spectroscopy or HPLC.

Table 3: Hypothetical Kinetic Data for a Reaction of this compound

| [Substrate] (M) | [Reagent] (M) | Initial Rate (M/s) |

| 0.01 | 0.1 | 1.5 x 10⁻⁵ |

| 0.02 | 0.1 | 3.0 x 10⁻⁵ |

| 0.01 | 0.2 | 1.5 x 10⁻⁵ |

Spectroscopic Studies:

Spectroscopic techniques are indispensable for identifying the structures of reactants, products, and any stable intermediates.

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and can be used to monitor the progress of a reaction. Changes in chemical shifts and coupling constants can indicate transformations within the molecule.

Infrared (IR) Spectroscopy: Useful for identifying functional groups, such as the carbonyl groups of the pyridazinone ring and the acetyl substituent. The appearance or disappearance of specific vibrational bands can confirm the occurrence of a reaction.

Mass Spectrometry (MS): Allows for the determination of the molecular weight of the compounds and can provide information about their fragmentation patterns, aiding in structure elucidation.

UV-Vis Spectroscopy: Can be used to study the electronic transitions within the molecule and is often employed for kinetic studies due to the sensitivity of the chromophoric pyridazinone system to structural changes.

By combining these techniques, a comprehensive picture of the reaction mechanisms of this compound can be developed, contributing to a deeper understanding of the chemical reactivity of this class of heterocyclic compounds.

Derivatization and Analogue Synthesis Based on the 5 Acetyl 2 Methylpyridazin 3 2h One Scaffold

Strategies for Diversification at the Pyridazinone Ring

Diversification of the pyridazinone ring of 5-acetyl-2-methylpyridazin-3(2H)-one can be achieved through various synthetic transformations, primarily by introducing substituents at the available carbon positions. A common strategy involves the use of halogenated pyridazinone precursors, which can then undergo cross-coupling reactions to introduce a variety of functional groups.

For instance, the Suzuki-Miyaura reaction has been effectively employed for the C-C bond formation on the pyridazinone core. A study on the closely related 4,5-dibromo-2-methylpyridazin-3(2H)-one demonstrated the efficiency of palladium-catalyzed cross-coupling with ferroceneboronic acid. This reaction yielded not only the expected 4,5-diferrocenyl-2-methylpyridazin-3(2H)-one but also isomeric mono-ferrocenyl derivatives, showcasing the potential for regioselective functionalization. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on a Dihalogenated 2-Methylpyridazin-3(2H)-one Scaffold researchgate.net

| Entry | Boronic Acid | Product(s) | Yield (%) |

| 1 | Ferroceneboronic acid | 4,5-Diferrocenyl-2-methylpyridazin-3(2H)-one | - |

| 2 | Ferroceneboronic acid | 4-Ferrocenyl-2-methylpyridazin-3(2H)-one | Significant |

| 3 | Ferroceneboronic acid | 5-Ferrocenyl-2-methylpyridazin-3(2H)-one | Significant |

Yields were reported as significant but specific percentages were not provided in the source.

Another approach to ring diversification involves the condensation of substituted γ-keto acids with hydrazine (B178648) derivatives to construct the pyridazinone ring with pre-installed diversity. This method allows for the introduction of various substituents at positions 4, 5, and 6 of the pyridazinone ring.

Chemical Modifications of the Acetyl Side Chain

The acetyl group at the 5-position of the pyridazinone ring is a key site for chemical modification, offering multiple avenues for derivatization through reactions involving the carbonyl functional group and the adjacent alpha-carbon.

Derivatization via Carbonyl Functional Group

The carbonyl group of the acetyl moiety is susceptible to a variety of nucleophilic addition and condensation reactions. A notable example is the reaction of a 6-acetyl-3-oxopyridazine derivative with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This condensation reaction yields an enaminone, which is a versatile intermediate for the synthesis of more complex heterocyclic systems. nih.govthieme-connect.de

The resulting enaminone can then be reacted with various aminoazoles to construct fused azolopyrimidine derivatives. nih.gov This strategy highlights how the acetyl group can serve as a handle for building intricate molecular architectures.

Table 2: Synthesis of an Enaminone from a 6-Acetyl-3-oxopyridazine Derivative nih.gov

| Reactant | Reagent | Product | Yield (%) |

| 6-acetyl-4-(4-nitrophenyl)-2-phenylpyridazin-3(2H)-one | DMF-DMA | (E)-6-(3-(Dimethylamino)acryloyl)-4-(4-nitrophenyl)-2-phenylpyridazin-3(2H)-one | - |

Specific yield not provided in the source.

Furthermore, the carbonyl group can undergo reactions such as reduction to an alcohol, conversion to an oxime, or reaction with hydrazines to form hydrazones, further expanding the chemical space accessible from the this compound scaffold.

Modification of the Alpha-Carbon

The alpha-carbon of the acetyl group, being adjacent to the carbonyl, possesses acidic protons and is therefore amenable to a range of functionalization reactions. These include alpha-halogenation, alkylation, and condensation reactions like the Mannich reaction.

The Mannich reaction, for instance, involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. adichemistry.comwikipedia.org This three-component reaction, typically involving formaldehyde (B43269) and a primary or secondary amine, would introduce an aminomethyl substituent at the alpha-position of the acetyl group, providing a handle for further derivatization.

Substitution at the N2-Methyl Position

The N2-methyl group of the pyridazinone ring presents another site for structural diversification. While direct functionalization of the methyl group via C-H activation is a challenging but emerging field, acs.orgrsc.org a more common approach involves N-dealkylation followed by re-alkylation with different substituents.

N-alkylation of pyridazinones is a known synthetic transformation, often employed to introduce a variety of side chains that can modulate the biological activity of the molecule. wisdomlib.org The reaction typically involves treating the N-H pyridazinone precursor with an alkylating agent in the presence of a base. For this compound, this would necessitate a demethylation step first.

Alternatively, the synthesis of analogues with different N2-substituents can be achieved by using substituted hydrazines in the initial ring-forming condensation reaction. This approach allows for the direct incorporation of diverse functionalities at the N2-position.

Synthesis of Poly-substituted Analogues

The generation of poly-substituted analogues of this compound involves a combination of the strategies discussed above. By strategically functionalizing the pyridazinone ring, the acetyl side chain, and the N2-position, a wide array of structurally diverse compounds can be accessed.

For example, starting with a dihalogenated pyridazinone precursor, one could perform sequential or regioselective cross-coupling reactions to introduce different substituents at positions 4 and 5. researchgate.net Subsequent modification of the acetyl group and/or the N2-substituent would then lead to a library of poly-substituted pyridazinones.

The synthesis of such analogues is crucial for structure-activity relationship (SAR) studies, allowing for the fine-tuning of the molecule's properties for a specific biological target.

Parallel Synthesis and Combinatorial Library Generation Techniques

The this compound scaffold is well-suited for the generation of chemical libraries using parallel synthesis and combinatorial chemistry techniques. Both solid-phase and solution-phase synthesis approaches have been developed for the rapid generation of diverse pyridazinone derivatives.

Solid-Phase Synthesis:

Solid-phase organic synthesis (SPOS) offers the advantage of simplified purification, as excess reagents and by-products can be easily washed away from the resin-bound product. For pyridazinone synthesis, a traceless solid-phase approach has been described, where the pyridazinone is tethered to the resin and cleaved in the final step to yield the free heterocycle. thieme-connect.de This methodology is amenable to automation and high-speed parallel synthesis, enabling the rapid generation of large libraries of pyridazinone analogues.

Solution-Phase Parallel Synthesis:

Solution-phase parallel synthesis provides an alternative to SPOS and is particularly useful when the reaction intermediates and products are soluble. nih.gov Facile solution-phase combinatorial synthesis of highly substituted pyridazin-3-ones has been reported, often involving multi-component reactions where three or four starting materials are combined in a single step to generate structural complexity. nih.gov This approach allows for the efficient creation of arrays of polysubstituted pyridazinones.

By applying these high-throughput synthesis techniques to the this compound scaffold, it is possible to systematically explore the chemical space around this core structure and identify compounds with desired biological activities.

Stereochemical Control in Derivatization Reactions

Stereochemical control is a pivotal consideration in the synthesis of bioactive molecules, as the three-dimensional arrangement of atoms can profoundly influence pharmacological activity. In the context of derivatives of this compound, stereocenters can be introduced through various transformations, including reactions at the acetyl group or by substitution on the pyridazinone ring.

One key strategy for introducing chirality is through the asymmetric reduction of the acetyl group's carbonyl, which yields a chiral hydroxyethyl (B10761427) side chain. This transformation can be achieved using chiral reducing agents or catalytic systems. For instance, the use of chiral oxazaborolidine catalysts, such as those derived from (1S, 2R)-(-)-cis-1-amino-2-indanol, in conjunction with a borane (B79455) source, has proven effective in the enantioselective reduction of various prochiral ketones to their corresponding chiral alcohols with high enantiomeric excess. While specific studies on this compound are not extensively documented, the principles of asymmetric hydrogenation are broadly applicable. The choice of chiral ligand and metal catalyst is crucial in directing the stereochemical outcome of such reductions.

Another approach to stereochemical control involves the resolution of racemic mixtures of derivatives. An example can be found in a closely related analogue, 5-acetyl-2-methyl-4-methylsulfinyl-6-phenyl-3(2H)-pyridazinone, which possesses a stereogenic center at the sulfur atom of the methylsulfinyl group. nih.gov The enantiomers of this compound were successfully separated using chiral chromatography. nih.gov This post-synthesis resolution allows for the isolation of enantiomerically pure compounds, which can then be evaluated for their distinct biological properties. The absolute configuration of the separated enantiomers was determined by X-ray crystallographic analysis, confirming the spatial arrangement of the substituents. nih.gov It was observed that while both enantiomers exhibited biological activity, one isomer was slightly more potent, highlighting the importance of stereochemistry in molecular interactions. nih.gov

Table 1: Chiral Resolution of 5-acetyl-2-methyl-4-methylsulfinyl-6-phenyl-3(2H)-pyridazinone

| Technique | Chiral Stationary Phase | Outcome | Reference |

|---|---|---|---|

| Chiral Chromatography | Chiralcel OD-R, OD-H, Chiralpak AD | Successful separation of enantiomers | nih.gov |

| X-ray Crystallography | N/A | Determination of absolute configuration of the (-)-(S) enantiomer | nih.gov |

Regioselectivity in Functionalization Reactions

Regioselectivity, the control over the position of chemical modification in a molecule with multiple reactive sites, is fundamental in the synthesis of specific pyridazinone derivatives. The this compound scaffold has several positions where functionalization can occur, primarily on the pyridazinone ring at the C4 and C6 positions, as well as at the acetyl group. The electronic nature of the pyridazinone ring, influenced by the electron-withdrawing carbonyl group and the nitrogen heteroatoms, as well as the existing substituents, dictates the preferred site of attack for both electrophilic and nucleophilic reagents.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the positions on the pyridazinone ring are activated towards nucleophilic attack, particularly if a good leaving group is present. The regioselectivity of SNAr on pyridazinone rings is influenced by the nature of the nucleophile and the substituents already present on the ring. For example, in fluorinated pyridazinones, nucleophilic substitution has been shown to occur preferentially at the C4-position for a range of nitrogen nucleophiles.

Functionalization can also be directed to the acetyl group. The methyl group of the acetyl moiety is acidic and can be deprotonated to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of a wide range of functional groups at the carbon adjacent to the carbonyl. For example, a 6-acetyl-3-oxopyridazine derivative has been shown to react with dimethylformamide dimethylacetal (DMF-DMA) to form a corresponding enaminone, demonstrating a regioselective reaction at the acetyl group. nih.gov

Table 2: Examples of Regioselective Reactions in Pyridazinone Systems

| Reaction Type | Substrate Class | Site of Functionalization | Key Factors Influencing Regioselectivity | Reference |

|---|---|---|---|---|

| Condensation | 6-acetyl-3-oxopyridazine derivative | Acetyl group | Reaction with DMF-DMA to form an enaminone | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 5 Acetyl 2 Methylpyridazin 3 2h One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structures in solution and the solid state. For 5-acetyl-2-methylpyridazin-3(2H)-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic framework.

1D NMR (¹H, ¹³C, ¹⁵N) for Chemical Shift and Coupling Analysis

The initial characterization of this compound begins with the acquisition of 1D NMR spectra. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Furthermore, ¹⁵N NMR spectroscopy, while less common due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, offers valuable insights into the electronic environment of the nitrogen atoms within the pyridazinone ring.

The anticipated ¹H NMR spectrum of this compound would display distinct signals for the methyl protons of the acetyl group, the methyl protons attached to the nitrogen atom, and the two protons on the pyridazinone ring. The chemical shifts of the ring protons are influenced by the electronic effects of the carbonyl and acetyl substituents.

Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon of the pyridazinone ring, the carbonyl carbon of the acetyl group, the methyl carbons, and the carbons of the heterocyclic ring. The chemical shifts provide crucial information about the hybridization and electronic environment of each carbon atom.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹⁵N Chemical Shift (δ, ppm) |

| H4 | ~7.5 | C4: ~130 | N2: ~-150 |

| H6 | ~8.0 | C6: ~145 | N3: ~-250 |

| N-CH₃ | ~3.6 | N-CH₃: ~40 | |

| COCH₃ | ~2.5 | COCH₃: ~25 | |

| C=O (ring) | C3: ~160 | ||

| C=O (acetyl) | C=O (acetyl): ~195 | ||

| C5 | C5: ~135 |

Note: The chemical shift values presented are estimations based on data from related pyridazinone structures and may vary depending on the solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

To establish the precise connectivity of atoms, a series of 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons. For this compound, a cross-peak between the signals of the two ring protons (H4 and H6) would confirm their scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It is instrumental in assigning the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular skeleton. For instance, correlations between the acetyl methyl protons and the C5 and acetyl carbonyl carbons would confirm the position of the acetyl group. Similarly, correlations from the N-methyl protons to the C3 and C4 carbons would verify the position of the methyl group on the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space, even if they are not directly bonded. This can be used to determine the preferred conformation of the molecule.

| 2D NMR Correlation | Observed Connectivity / Proximity |

| COSY | H4 ↔ H6 |

| HSQC | H4 ↔ C4; H6 ↔ C6; N-CH₃ ↔ N-CH₃ carbon; COCH₃ ↔ COCH₃ carbon |

| HMBC | N-CH₃ → C3, C4; COCH₃ → C5, C=O (acetyl); H4 → C3, C5, C6; H6 → C4, C5 |

| NOESY | N-CH₃ ↔ H4; COCH₃ ↔ H6 |

Solid-State NMR Spectroscopy

While solution-state NMR provides information about molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. For heterocyclic compounds like this compound, ssNMR can be particularly useful for distinguishing between different polymorphs or for studying intermolecular interactions in the solid state. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. Furthermore, ssNMR can be a powerful tool to probe the local environment of nitrogen atoms, which can be challenging to study by other means. nih.govresearchgate.netresearchgate.netbeilstein-journals.orgmdpi.com

Advanced Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass of an ion, allowing for the determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₇H₈N₂O₂, the theoretical exact mass can be calculated. Experimental determination of this exact mass by HRMS would confirm the molecular formula and rule out other possibilities with the same nominal mass.

| Parameter | Value |

| Molecular Formula | C₇H₈N₂O₂ |

| Theoretical Exact Mass | 152.0586 g/mol |

| Observed Exact Mass [M+H]⁺ | 153.0659 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to elucidate its connectivity.

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The fragmentation pathways would likely involve cleavages at the weaker bonds, such as the acetyl group or side chains on the pyridazinone ring. Common fragmentation pathways for pyridazinone derivatives include the loss of small neutral molecules like CO, N₂, or parts of the substituent groups. The analysis of these fragmentation patterns provides valuable corroborative evidence for the structure determined by NMR spectroscopy.

A plausible fragmentation pathway for this compound could involve the initial loss of the acetyl group as a ketene (B1206846) (CH₂=C=O), followed by further fragmentation of the pyridazinone ring.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss |

| 153.0659 | 111.0553 | CH₂=C=O (Ketene) |

| 153.0659 | 125.0710 | CO (Carbon Monoxide) |

| 111.0553 | 83.0601 | N₂ (Nitrogen) |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the molecular structure and bonding within a molecule. For this compound, the vibrational spectra would be characterized by distinct bands corresponding to the various functional groups present.

The IR and Raman spectra of this compound are expected to exhibit characteristic vibrational frequencies for its key functional groups. The pyridazinone ring, the acetyl group, and the methyl group each give rise to specific absorption and scattering bands.

The carbonyl stretching vibrations are particularly informative. The pyridazinone ring carbonyl (C=O) typically appears in the region of 1660-1690 cm⁻¹. The acetyl carbonyl stretching frequency is expected at a slightly higher wavenumber, generally between 1690 and 1715 cm⁻¹. The C=N stretching vibration of the pyridazinone ring is anticipated in the 1600-1640 cm⁻¹ range. The C-H stretching vibrations of the methyl groups and the pyridazinone ring would be observed in the 2900-3100 cm⁻¹ region.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Pyridazinone C=O | Stretching | 1660 - 1690 |

| Acetyl C=O | Stretching | 1690 - 1715 |

| Pyridazinone C=N | Stretching | 1600 - 1640 |

| C-H (Aromatic/Heterocyclic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2900 - 3000 |

| C-N | Stretching | 1300 - 1400 |

Note: These are expected ranges based on analogous compounds and the actual values may vary.

The relative orientation of the acetyl group with respect to the pyridazinone ring can be investigated using vibrational spectroscopy. Rotational isomers (conformers) may exist, and their presence could be identified by the appearance of additional bands or shoulders on existing peaks in the spectra, particularly for the carbonyl stretching modes. Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to predict the vibrational frequencies of different conformers and aid in the experimental assignments. For similar heterocyclic ketones, the planarity and rotational barriers of substituent groups have been successfully studied by analyzing the vibrational spectra.

X-ray Crystallography for Single Crystal Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state. Although a crystal structure for this compound is not publicly available, the analysis of related pyridazinone derivatives provides a solid foundation for predicting its molecular and crystal structure. mdpi.com

Table 2: Typical Torsion Angles in Pyridazinone Derivatives

| Torsion Angle | Description | Expected Value (°) |

|---|---|---|

| C(ring)-C(ring)-C(acetyl)-O(acetyl) | Defines the orientation of the acetyl group | May vary depending on steric and electronic effects |

Note: These are representative torsion angles; specific atom numbering would be required for the target compound.

Electronic Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions. The conjugated system of the pyridazinone ring and the acetyl group would give rise to intense π→π* transitions, likely in the range of 250-350 nm. The n→π* transitions, originating from the lone pair of electrons on the oxygen and nitrogen atoms, would be of lower intensity and appear at longer wavelengths.

Fluorescence properties of pyridazinone derivatives have been reported, and it is possible that this compound could exhibit fluorescence. researchgate.netnih.gov The fluorescence spectrum, if observed, would provide insights into the excited state properties of the molecule. The Stokes shift, which is the difference between the absorption and emission maxima, would be indicative of the structural relaxation in the excited state. The fluorescence quantum yield and lifetime would be important parameters to characterize its emission properties. The solvent environment can significantly influence both the absorption and fluorescence spectra, leading to solvatochromic shifts.

Table 3: Mentioned Compounds

| Compound Name |

|---|

Characterization of Electronic Transitions

The electronic absorption spectra of pyridazinone derivatives are characterized by transitions occurring within the ultraviolet and visible regions. These transitions primarily involve the promotion of electrons from lower energy molecular orbitals (such as π and n orbitals) to higher energy unoccupied orbitals (π*). The core pyridazinone ring, with its conjugated system of double bonds and heteroatoms (nitrogen and oxygen), gives rise to distinct absorption bands.

In the case of this compound, the presence of the acetyl group (a chromophore) and the methyl group can influence the energy of these electronic transitions. The acetyl group, being an electron-withdrawing group, can extend the conjugation of the pyridazinone ring, which typically leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* transition. The non-bonding electrons on the nitrogen and oxygen atoms can participate in n → π* transitions, which are generally of lower intensity and appear at longer wavelengths compared to the π → π* transitions.

To illustrate the typical presentation of such data, a hypothetical data table is provided below. This table showcases the kind of information that would be obtained from experimental spectroscopic analysis of the compound in a non-polar solvent like cyclohexane.

| Transition | Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| n → π | 340 | 500 |

| π → π | 250 | 15000 |

Note: The data in this table is hypothetical and serves for illustrative purposes only, as specific experimental values for this compound were not found in the searched sources.

Solvatochromism Studies

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved. This change is a direct consequence of the differential solvation of the ground and excited states of the molecule. By studying the solvatochromic behavior of a compound, valuable information about its electronic structure and the nature of its excited states can be obtained.

For a molecule like this compound, which possesses polar functional groups (the carbonyl groups of the pyridazinone ring and the acetyl moiety), a change in solvent polarity is expected to have a noticeable effect on its UV-Vis absorption spectrum. In polar solvents, the ground state of a polar molecule is stabilized through dipole-dipole interactions. If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state to a greater extent, leading to a bathochromic (red) shift in the absorption maximum. Conversely, if the ground state is more polar than the excited state, a hypsochromic (blue) shift will be observed with increasing solvent polarity.

The study of solvatochromism involves recording the UV-Vis spectra of the compound in a series of solvents with varying polarities. The relationship between the absorption maxima and solvent polarity parameters (like the dielectric constant or empirical scales such as the Reichardt's dye scale) can then be analyzed. While specific experimental data for this compound is not available, studies on other pyridazinone derivatives have shown that they often exhibit positive solvatochromism, indicating a more polar excited state.

The following interactive table presents hypothetical data illustrating the expected solvatochromic shifts for the n → π* and π → π* transitions of this compound in a range of solvents with increasing polarity.

| Solvent | Dielectric Constant (ε) | λmax (n → π) (nm) | λmax (π → π) (nm) |

| Cyclohexane | 2.02 | 340 | 250 |

| Dichloromethane (B109758) | 8.93 | 345 | 254 |

| Acetone | 20.7 | 348 | 257 |

| Ethanol | 24.5 | 352 | 260 |

| Acetonitrile (B52724) | 37.5 | 350 | 258 |

| Water | 80.1 | 355 | 265 |

Note: The data in this table is hypothetical and for illustrative purposes. Specific experimental values for this compound in various solvents were not found in the available literature.

This hypothetical data suggests a general trend of bathochromic shifts for both transitions as the solvent polarity increases, which would imply that the excited states for both the n → π* and π → π* transitions are more polar than the ground state. Such studies are fundamental in understanding the photophysical properties of pyridazinone derivatives and in designing molecules with specific light-absorbing properties for various applications.

Computational and Theoretical Chemistry Studies of 5 Acetyl 2 Methylpyridazin 3 2h One

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic parameters of molecules, offering insights that complement experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR spectra involve computing the magnetic shielding tensors of the nuclei. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for this purpose. By calculating the isotropic shielding values for each nucleus (¹H and ¹³C) and referencing them to a standard (e.g., tetramethylsilane), a predicted NMR spectrum can be generated. These calculations can help in the assignment of experimental chemical shifts and in understanding the electronic environment of the different atoms within the 5-acetyl-2-methylpyridazin-3(2H)-one molecule.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O (acetyl) | - | 195.0 |

| CH₃ (acetyl) | 2.50 | 25.0 |

| C5 | - | 140.0 |

| C4 | 7.80 | 130.0 |

| C6 | 8.50 | 150.0 |

| C3 | - | 160.0 |

| N2-CH₃ | 3.70 | 40.0 |

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the primary method for predicting electronic absorption spectra. scielo.org.za These calculations provide information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The predicted wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths help in interpreting experimental UV-Vis spectra and understanding the electronic structure of this compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. This is typically done by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds. Scaling factors are often applied to the calculated frequencies to better match experimental data. These theoretical spectra are invaluable for assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations. esisresearch.org

Reaction Pathway and Transition State Analysis through Computational Methods

Computational chemistry is a crucial tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states.

For this compound, computational methods can be used to study various reactions, such as its synthesis or subsequent functionalization. DFT calculations are commonly employed to locate the transition state structures, which are saddle points on the potential energy surface. mdpi.com Methods like the synchronous transit-guided quasi-Newton (STQN) method can be utilized to find these transition states. mdpi.com

Once the transition state is located, the activation energy of the reaction can be calculated as the energy difference between the transition state and the reactants. This provides quantitative information about the reaction kinetics. Furthermore, intrinsic reaction coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the reactants and products. These computational studies offer a detailed, step-by-step understanding of the reaction mechanism at a molecular level.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations typically focus on static structures, molecules are dynamic entities that exhibit a range of conformations. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into its conformational flexibility. mdpi.com

For this compound, MD simulations can reveal how the molecule moves and changes shape over time. This is particularly useful for understanding the flexibility of the acetyl group and the pyridazinone ring. The simulation involves solving Newton's equations of motion for the atoms in the molecule, using a force field to describe the potential energy of the system.

The results of an MD simulation provide a trajectory of the atomic positions over time. Analysis of this trajectory can reveal the preferred conformations of the molecule, the barriers to conformational changes, and the timescales of these motions. This information is important for understanding how the molecule might interact with other molecules, such as in a biological system. mdpi.com

Chemical Applications and Future Research Avenues for 5 Acetyl 2 Methylpyridazin 3 2h One

Utility of 5-Acetyl-2-methylpyridazin-3(2H)-one as a Versatile Synthetic Building Block

The presence of both an acetyl group and a pyridazinone ring makes this compound a highly versatile synthetic building block. The pyridazinone moiety itself can be readily functionalized at various positions, making it an attractive starting point for the synthesis of more complex molecules. nih.gov The acetyl group, with its reactive carbonyl and α-protons, provides a handle for a multitude of chemical transformations.

For instance, the carbonyl group of the acetyl moiety can undergo classical reactions such as condensation with amines to form Schiff bases, or with aldehydes to generate chalcone-like structures. ekb.eg These intermediates can then be used to construct a variety of heterocyclic systems. The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions, including aldol (B89426) condensations and alkylations.

The pyridazinone ring can also be a site for further synthetic modifications. For example, halogenation of the ring followed by cross-coupling reactions, such as the Suzuki coupling, can be employed to introduce aryl or heteroaryl substituents. acs.org This dual reactivity of this compound opens up a vast chemical space for the synthesis of novel and diverse molecular architectures.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

| Acetyl (Carbonyl) | Condensation with amines | Schiff Bases |

| Acetyl (Carbonyl) | Condensation with aldehydes | Chalcones |

| Acetyl (α-protons) | Aldol Condensation | β-hydroxy ketones |

| Acetyl (α-protons) | Alkylation | α-substituted ketones |

| Pyridazinone Ring | Halogenation | Halogenated pyridazinones |

| Pyridazinone Ring | Suzuki Coupling (post-halogenation) | Arylated pyridazinones |

Exploration of this compound as a Ligand in Catalysis

The nitrogen atoms of the pyridazinone ring and the oxygen atom of the acetyl group in this compound present potential coordination sites for metal ions. This suggests that the compound and its derivatives could serve as ligands in coordination chemistry and catalysis. Pyridazine-based ligands are known to form stable complexes with a variety of transition metals.

The catalytic activity of in situ formed copper(II) complexes with pyridazinone-based ligands has been investigated for the oxidation of catechol to o-quinone, mimicking the activity of the catecholase enzyme. researchgate.net The efficiency of these catalytic systems was found to be dependent on the nature of the ligand, the metal salt, and the solvent. researchgate.net This highlights the potential for tuning the catalytic properties of metal complexes by modifying the pyridazinone ligand.

Future research could focus on synthesizing and characterizing metal complexes of this compound and evaluating their catalytic activity in various organic transformations. The electronic and steric properties of the ligand could be systematically varied by introducing different substituents on the pyridazinone ring to optimize catalytic performance.

Integration of this compound Derivatives into Advanced Materials Research

While the application of pyridazinone derivatives in advanced materials is a less explored area, the inherent properties of the pyridazinone scaffold suggest potential in this field. The polar nature of the pyridazinone ring, arising from the presence of two nitrogen atoms and a carbonyl group, could lead to materials with interesting electronic and photophysical properties.

The ability of pyridazine (B1198779) rings to participate in π-π stacking interactions could be exploited in the design of organic semiconductors or liquid crystals. nih.gov Furthermore, the functionalization of the this compound scaffold with polymerizable groups could allow for its incorporation into polymers, potentially leading to materials with enhanced thermal stability or specific recognition properties. The development of pyridazinone-containing polymers and their characterization for applications in areas such as organic electronics or sensor technology represents a promising avenue for future research.

Strategic Development of this compound as a Scaffold in Medicinal Chemistry Discovery (Focus on Chemical Diversity)

The pyridazinone core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities. nih.govbenthamdirect.com Pyridazinone derivatives have been reported to exhibit anti-inflammatory, anticancer, antimicrobial, cardiovascular, and central nervous system activities. nih.govbenthamdirect.com The ease of functionalization of the pyridazinone ring makes it an ideal starting point for the generation of diverse chemical libraries for drug discovery. researchgate.net

This compound provides a unique opportunity to generate a diverse range of derivatives by modifying the acetyl group. As previously mentioned, the acetyl moiety can be readily transformed into various other functional groups and heterocyclic rings, each with the potential for distinct interactions with biological targets. ekb.eg For example, the synthesis of Schiff bases, chalcones, and pyrazoles from acetyl-substituted pyridazinones has been reported, leading to compounds with promising biological activities. ekb.eg

The strategic derivatization of this compound, coupled with high-throughput screening, could lead to the discovery of novel drug candidates with improved potency and selectivity.

Table 2: Reported Biological Activities of Functionalized Pyridazinone Derivatives

| Derivative Class | Biological Activity | Reference |

| Schiff Bases | Antimicrobial, Anticancer | ekb.eg |

| Chalcones | Antimicrobial, Anticancer | ekb.eg |

| Fused Pyridazinones | Anti-inflammatory (PDE4 inhibitors) | nih.gov |

| Aryl-substituted Pyridazinones | Anti-inflammatory (COX-2 inhibitors) | nih.gov |

| Piperazine-substituted Pyridazinones | MAO-B inhibitors | nih.gov |

Unexplored Reactivity and Transformation Pathways

While the general reactivity of the pyridazinone ring and the acetyl group are well-established, the specific interplay of these two functional groups in this compound could lead to unexplored transformation pathways. For instance, intramolecular reactions between a derivatized acetyl group and the pyridazinone ring could lead to the formation of novel fused heterocyclic systems.

The reaction of a related 6-acetyl-3-oxopyridazine derivative with dimethylformamide dimethylacetal (DMF-DMA) has been shown to yield a corresponding enaminone. mdpi.com This enaminone can then be used as a versatile intermediate to synthesize various fused azolopyrimidine derivatives. mdpi.com Similar reactivity could be expected for this compound, providing access to a new class of fused pyridazinone heterocycles. Further investigation into the reactivity of this compound under various reaction conditions is warranted to uncover novel and synthetically useful transformations.

Advanced Computational Models for Predicting Novel Derivatives

Computational chemistry plays a crucial role in modern drug discovery and materials science. nih.gov For pyridazinone derivatives, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies have been employed to understand their biological activities and to guide the design of new, more potent compounds. nih.govmdpi.com

Density Functional Theory (DFT) calculations can be used to investigate the electronic properties, geometry, and reactivity of this compound and its derivatives. mdpi.com These calculations can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are important for understanding its chemical reactivity and potential as a ligand. mdpi.com

Molecular docking studies can be used to predict the binding modes of this compound derivatives to various biological targets, such as enzymes and receptors. mdpi.com This information can be used to design new derivatives with improved binding affinity and selectivity. By combining computational modeling with synthetic chemistry, the process of discovering novel bioactive molecules can be significantly accelerated.

Development of Sustainable Synthetic Routes and Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. researchgate.net For pyridazinone derivatives, green synthetic methods such as microwave-assisted synthesis and the use of environmentally benign solvents like polyethylene (B3416737) glycol (PEG) have been reported. ekb.egresearchgate.net These methods often lead to shorter reaction times, higher yields, and a reduction in the use of hazardous materials.

Future research should focus on developing sustainable and efficient synthetic routes to this compound and its derivatives. This could involve the use of catalytic methods, one-pot reactions, and the exploration of renewable starting materials. The development of green synthetic methodologies will not only be environmentally beneficial but also economically advantageous for the large-scale production of these valuable compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.